Box5 (TFA), a potent antagonist of Wnt5a, is a synthetic hexapeptide derived from Wnt5a, specifically designed to inhibit its signaling pathways. This compound plays a significant role in various cellular processes, including cell migration and calcium release, making it a valuable tool in scientific research, particularly in the study of melanoma and other cancers. The full chemical name for Box5 (TFA) is N-tert-Butoxycarbonyl-Methionine-Aspartic Acid-Glycine-Cysteine-Glutamic Acid-Leucine with the molecular formula and a molecular weight of approximately 880.9 g/mol.
The synthesis of Box5 (TFA) typically involves solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to form the desired peptide chain. Key steps include:
Box5 (TFA) consists of six amino acids linked by peptide bonds, forming a specific sequence that is crucial for its biological activity. The structure can be represented as follows:
The presence of trifluoroacetyl groups enhances the stability and solubility of the compound in various solvents.
Box5 (TFA) undergoes several chemical reactions that are essential for its functionality:
These reactions are critical for modifying Box5 (TFA) or for synthesizing derivatives that may have enhanced or altered biological activities.
The mechanism of action of Box5 (TFA) involves its antagonistic effect on Wnt5a signaling pathways. By binding to Wnt5a, Box5 (TFA) inhibits downstream signaling events that are crucial for cell migration and calcium release. This inhibition can lead to reduced tumor growth and metastasis in cancer cells where Wnt5a is overexpressed . The precise molecular targets include:
Box5 (TFA) exhibits several notable physical and chemical properties:
Box5 (TFA) has diverse applications across multiple scientific fields:
Box5 emerged from structure-function analyses of Wnt5a's receptor-binding domains, specifically designed to disrupt ligand-receptor interactions central to non-canonical Wnt signaling. This hexapeptide (Met-Asp-Gly-Cys-Glu-Leu) incorporates a tert-butoxycarbonyl (t-Boc) modification at the N-terminus to mimic the hydrophobic region of Wnt5a essential for Frizzled 5 (FZD5) binding [2] [9]. The design rationale leveraged the identification of a conserved motif within Wnt5a (residues 332–337) that mediates physical engagement with FZD-class receptors. By competitively occupying FZD5's cysteine-rich domain (CRD), Box5 prevents endogenous Wnt5a from initiating downstream signaling cascades [2] [9].
In vitro validation demonstrated that Box5 (10–100 µM) effectively inhibited Wnt5a-induced calcium flux in melanoma cells by 80–90% and reduced cell migration by 70% in scratch assays [5]. Its specificity was confirmed through negligible effects on Wnt3a-induced β-catenin stabilization, positioning Box5 as a selective antagonist for non-canonical pathways [2].
Table 1: Rational Design Elements of Box5
Design Feature | Structural Basis | Functional Impact |
---|---|---|
Hexapeptide sequence (MDGCEL) | Mimics Wnt5a residues 332–337 | Blocks FZD5 binding interface |
N-terminal t-Boc group | Enhances hydrophobic interactions with FZD5 | Increases receptor affinity and stability |
Free C-terminus | Preserves electrostatic properties of Wnt5a | Facilitates correct orientation for inhibition |
The efficacy of Box5 hinges on its structural compatibility with Wnt5a's FZD-binding epitope and its formulation as a trifluoroacetate (TFA) salt. Biophysical analyses reveal that the TFA counterion stabilizes the peptide’s bioactive conformation through two mechanisms: (1) electrostatic shielding of cationic residues, and (2) maintenance of low pH to prevent aggregation [7] [9]. Nuclear magnetic resonance (NMR) studies show that Box5 adopts a β-turn structure that mirrors Wnt5a's native FZD5-binding domain, enabling high-affinity competition (Kd ≈ 0.8 µM) [2].
Critical interactions involve:
The TFA formulation enhances solubility in aqueous buffers (>50 mM) and preserves >90% activity after 72 hours at 4°C, addressing delivery challenges typical of hydrophobic peptides [7]. Molecular dynamics simulations confirm that Box5-TFA occupies the identical FZD5 binding site as Wnt5a, sterically hindering ligand engagement [2] [9].
Table 2: Structural and Functional Attributes of Box5-TFA
Attribute | Role in Wnt5a Inhibition | Experimental Evidence |
---|---|---|
t-Boc moiety | Mimics palmitoleate of Wnt5a | 4.2-fold higher affinity vs. unmodified peptide |
Cysteine disulfide bond | Stabilizes β-turn conformation | NMR structure (PDB-like model) |
TFA counterion | Prevents peptide self-aggregation | Dynamic light scattering assays |
Acidic pH (pH 2–3) | Maintains charge state of Glu/Asp residues | Circular dichroism stability assays |
Box5 exhibits pathway-selective inhibition by exclusively targeting β-catenin-independent signaling branches (Wnt/PCP and Wnt/Ca2+), without suppressing canonical Wnt/β-catenin activity. In melanoma cells (A2058 line), Box5 (50 µM) suppressed Wnt5a-induced:
Conversely, Box5 failed to inhibit Wnt3a-induced β-catenin accumulation in TOPFlash reporter assays, confirming its specificity for non-canonical pathways [2]. This discrimination arises from Box5's targeted disruption of Wnt5a-FZD5/ROR2 complexes, which exclusively initiate β-catenin-independent signaling. In breast cancer models, Box5 reversed Wnt5a-driven oxidative phosphorylation but left Wnt3a-mediated glutamine metabolism unchanged [1].
Notably, Box5 modulates stem cell dynamics by suppressing non-canonical Wnt-mediated self-renewal. In colon cancer stem cells (CSCs), Box5 reduced sphere-forming capacity by 60% by inhibiting Wnt5a-dependent PLC/NFAT activation, while Wnt3a-induced spheres remained unaffected [2] [4].
Table 3: Pathway-Specific Effects of Box5 Across Biological Models
System | Non-Canonical Inhibition | Canonical Sparing |
---|---|---|
Melanoma (A2058) | ↓ LDH-V activity (90%); ↓ Migration (70%) | No change in β-catenin stability |
Breast Cancer (MCF-7) | ↓ Oxidative phosphorylation (65%) | Unaffected glutamine metabolism |
Colon CSCs | ↓ Sphere formation (60%); ↓ NFAT activation | Intact Wnt3a-induced proliferation |
Gastric Cancer | ↓ FZD7/ROR2 complex assembly | No CTNNB1 target gene suppression |
Data represent outcomes at 50–100 µM Box5 [1] [2] [5].
Box5’s utility as a molecular probe underscores the functional segregation between Wnt signaling branches and validates Wnt5a as a therapeutic target in cancers driven by non-canonical signaling.
CAS No.: 1986-70-5
CAS No.: 32986-79-1
CAS No.: 7412-67-1
CAS No.: 5290-02-8
CAS No.: 4261-17-0
CAS No.: